![molecular formula C11H17N3O2 B5660503 (3S*,4S*)-4-methyl-1-(6-methylpyridazin-3-yl)piperidine-3,4-diol](/img/structure/B5660503.png)
(3S*,4S*)-4-methyl-1-(6-methylpyridazin-3-yl)piperidine-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "(3S*,4S*)-4-methyl-1-(6-methylpyridazin-3-yl)piperidine-3,4-diol" is a structurally complex molecule that likely exhibits significant biological activity due to its piperidine and pyridazine components. Piperidine-based compounds are known for their versatility in medicinal chemistry, offering a broad spectrum of biological activities, while pyridazine derivatives are recognized for their pharmacological importance.
Synthesis Analysis
Synthesis of structurally related compounds involves microwave-assisted reactions, showcasing an efficient pathway for constructing piperidine-based molecules with potential receptor antagonism properties (Mahesh et al., 2004). Another approach for synthesizing piperidine derivatives includes multi-component reactions, indicating versatility in accessing complex piperidine scaffolds (Xia et al., 2015).
Molecular Structure Analysis
Crystal structure analysis of related compounds reveals the influence of substituents on the piperidine ring's conformation, highlighting the importance of molecular geometry in determining compound properties (Karczmarzyk & Malinka, 2008).
Chemical Reactions and Properties
The reactivity of piperidine derivatives often involves interactions with receptors, as demonstrated by compounds with significant antagonist activity. Such activities can be influenced by the specific substituents on the piperidine and pyridazine rings, suggesting a nuanced interplay between structure and reactivity (Shim et al., 2002).
properties
IUPAC Name |
(3S,4S)-4-methyl-1-(6-methylpyridazin-3-yl)piperidine-3,4-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-8-3-4-10(13-12-8)14-6-5-11(2,16)9(15)7-14/h3-4,9,15-16H,5-7H2,1-2H3/t9-,11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYWHQHUEYSRAG-ONGXEEELSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCC(C(C2)O)(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(C=C1)N2CC[C@]([C@H](C2)O)(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.